PseudoginsenosideRh2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

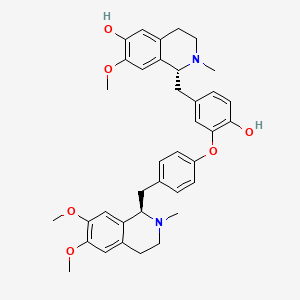

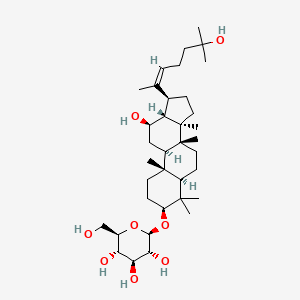

PseudoginsenosideRh2 and its 20Z-isomer were synthesized from ginsenoside Rh2 under a mild condition, via a simple three-step process called acetylation, elimination-addition, and saponification .Molecular Structure Analysis

The molecular structure of PseudoginsenosideRh2 is complex and is currently being studied. More research is needed to fully understand its structure .Chemical Reactions Analysis

The chemical reactions involving PseudoginsenosideRh2 are complex and involve multiple steps . More research is needed to fully understand these reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of PseudoginsenosideRh2 are not well-documented in the literature. More research is needed to fully understand these properties .Aplicaciones Científicas De Investigación

Immunomodulatory Effects

Pseudoginsenoside Rh2 and its main metabolites, (24R)-pseudo-ginsenoside HQ (R-PHQ) and (24S)-pseudo-ginsenoside HQ (S-PHQ), have been found to upregulate the innate and adaptive immune response in cyclophosphamide (CTX) induced-immunocompromised mice . This is evidenced by the number of leukocytes, cellular immunity, and phagocytosis of macrophages .

Anti-Tumor Effects

In addition to their immunomodulatory effects, R-PHQ and S-PHQ do not compromise the antitumor activity of CTX in hepatoma H22-bearing mice . They induce the apoptosis of tumor cells, significantly increase the expression of Bax, and remarkably inhibit the expression of Bcl-2 and vascular endothelial growth factor (VEGF) in H22 tumor tissues .

Promotion of Tumor Apoptosis

Pseudoginsenoside Rh2 significantly increases the expressions of BAX, cleaved-caspase-3, and cleaved-caspase-9, which are key proteins involved in the process of apoptosis . This suggests that Pseudoginsenoside Rh2 could be a potential therapeutic agent for inducing apoptosis in cancer cells .

Induction of Autophagy

Pseudoginsenoside Rh2 facilitates the accumulation of autophagosomes and autolysosomes within HepG2 cells, a type of liver cancer cell . This indicates that Pseudoginsenoside Rh2 can induce autophagy, a cellular process that is often disrupted in cancer cells .

Activation of AMPK and Inhibition of the PI3K/Akt/mTOR Pathway

Pseudoginsenoside Rh2 activates AMPK and inhibits the PI3K/Akt/mTOR pathway . This pathway is often dysregulated in cancer and is associated with cell growth, proliferation, and survival .

Mecanismo De Acción

Target of Action

Pseudoginsenoside Rh2, a novel derivative of ginsenoside Rh2, has been reported to exert a pro-apoptotic effect on various malignancies . The primary targets of Pseudoginsenoside Rh2 include BAX , cleaved-caspase-3 , and cleaved-caspase-9 . These proteins play a crucial role in the process of apoptosis, a form of programmed cell death.

Mode of Action

Pseudoginsenoside Rh2 interacts with its targets to induce apoptosis and autophagy . It significantly increases the expressions of BAX, cleaved-caspase-3, and cleaved-caspase-9, while it decreases the Bcl-2 expression . This interaction results in changes in the cell that lead to apoptosis, a process that is essential for the removal of damaged cells.

Biochemical Pathways

Pseudoginsenoside Rh2 affects several biochemical pathways. It activates AMPK and inhibits the PI3K/Akt/mTOR pathway in a concentration-dependent manner . These pathways are involved in regulating cell growth, proliferation, survival, and angiogenesis. By modulating these pathways, Pseudoginsenoside Rh2 can exert its anti-cancer effects.

Pharmacokinetics

Studies on similar compounds suggest that the absorption of these compounds is fast in the gastrointestinal tract . They may be metabolized mainly by intestinal microflora before absorption into the blood . These compounds are also quickly cleared from the body .

Result of Action

The result of Pseudoginsenoside Rh2’s action is the induction of apoptosis and autophagy in cancer cells . It significantly facilitates the accumulation of autophagosomes and autolysosomes within the HepG2 cells . This leads to the death of cancer cells, thereby exerting its anti-cancer effects.

Safety and Hazards

Direcciones Futuras

Propiedades

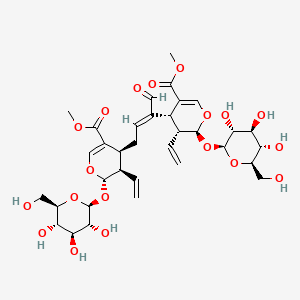

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(Z)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O8/c1-20(10-9-14-32(2,3)42)21-11-16-36(8)27(21)22(38)18-25-34(6)15-13-26(33(4,5)24(34)12-17-35(25,36)7)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/b20-10-/t21-,22-,23-,24+,25-,26+,27+,28-,29+,30-,31+,34+,35-,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDZBVXSGVWFFX-UKHVTAPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C)O)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CCC(C)(C)O)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B591338.png)

![sodium;chromium;4-hydroxy-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]-N-phenylbenzenesulfonamide](/img/structure/B591343.png)